molecular formula C11H11BrFN3 B14905674 n-(5-Bromo-2-fluorobenzyl)-1-methyl-1h-pyrazol-4-amine

n-(5-Bromo-2-fluorobenzyl)-1-methyl-1h-pyrazol-4-amine

Cat. No.: B14905674
M. Wt: 284.13 g/mol
InChI Key: FDIXFFNLDIJMPP-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-fluorobenzyl)-1-benzothiophene
  • N-(5-Bromo-2-fluorobenzyl)-o-methylhydroxylamine
  • N-(5-Bromo-2-fluorobenzyl)ethanamine

Uniqueness

N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the benzyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11BrFN3

Molecular Weight

284.13 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H11BrFN3/c1-16-7-10(6-15-16)14-5-8-4-9(12)2-3-11(8)13/h2-4,6-7,14H,5H2,1H3

InChI Key

FDIXFFNLDIJMPP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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